

Spectroscopic Analysis of Methyl 2-phenylquinoline-4-carboxylate: A Technical Guide

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Compound of Interest

Compound Name: *Methyl 2-phenylquinoline-4-carboxylate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of **Methyl 2-phenylquinoline-4-carboxylate**, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document details the expected spectroscopic characteristics based on available data for closely related analogs and provides standardized experimental protocols for obtaining and interpreting the data.

Introduction

Methyl 2-phenylquinoline-4-carboxylate belongs to the quinoline class of heterocyclic compounds, which are known for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the phenyl group at the 2-position and the methyl carboxylate at the 4-position significantly influences its electronic properties and potential biological interactions. Accurate spectroscopic characterization is paramount for its identification, purity assessment, and the elucidation of its structure-activity relationships. This guide focuses on the core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

Predicted and Comparative Spectroscopic Data

While a complete set of experimental data for **Methyl 2-phenylquinoline-4-carboxylate** is not readily available in the public domain, the following tables summarize the expected and comparative data based on the analysis of its parent carboxylic acid and other similar quinoline derivatives.[1][2]

NMR Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for **Methyl 2-phenylquinoline-4-carboxylate**

Proton	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
O-CH ₃	3.9 - 4.1	s	-
H-3	8.3 - 8.5	s	-
H-5	8.1 - 8.3	d	~8.5
H-8	8.0 - 8.2	d	~8.5
H-6, H-7	7.6 - 7.9	m	-
Phenyl-H	7.4 - 7.6	m	-

Predicted data is based on the known shifts of 2-phenylquinoline-4-carboxylic acid and the typical effect of methyl esterification.[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data for **Methyl 2-phenylquinoline-4-carboxylate**

Carbon	Predicted Chemical Shift (δ , ppm)
C=O	165 - 167
O-CH ₃	52 - 54
C-2	156 - 158
C-4	148 - 150
C-8a	147 - 149
C-4a	120 - 122
C-3	118 - 120
Aromatic C-H	125 - 132
Aromatic C (ipso)	135 - 140

Predicted data is based on the known shifts of 2-phenylquinoline-4-carboxylic acid and other quinoline derivatives.[1]

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 3: Predicted Mass Spectrometry Data for **Methyl 2-phenylquinoline-4-carboxylate**

Technique	Ionization Mode	Predicted m/z	Interpretation
HRMS	ESI+	$[M+H]^+ \approx 264.0970$	Protonated molecular ion
MS	EI	$M^+ \approx 263$	Molecular ion
MS/MS	ESI+	$[M+H - OCH_3]^+ \approx 232$	Loss of methoxy radical
MS/MS	ESI+	$[M+H - COOCH_3]^+ \approx 204$	Loss of carbomethoxy group

The molecular formula for **Methyl 2-phenylquinoline-4-carboxylate** is C₁₇H₁₃NO₂ giving a molecular weight of 263.29 g/mol .

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted Infrared (IR) Absorption Bands for **Methyl 2-phenylquinoline-4-carboxylate**

Wave Number (cm ⁻¹)	Intensity	Assignment
~3050	Medium	Aromatic C-H stretch
~2950	Medium	Aliphatic C-H stretch (methyl)
~1720-1730	Strong	C=O stretch (ester)
~1600, ~1500, ~1450	Medium-Strong	Aromatic C=C skeletal vibrations
~1250	Strong	Asymmetric C-O-C stretch (ester)
~1100	Strong	Symmetric C-O-C stretch (ester)
750-850	Strong	Aromatic C-H out-of-plane bending

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems.

Table 5: Predicted UV-Vis Absorption Maxima for **Methyl 2-phenylquinoline-4-carboxylate**

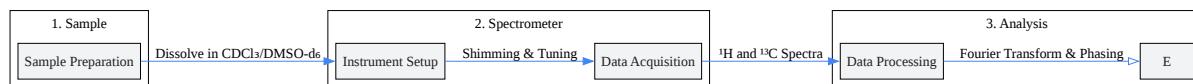
Solvent	Predicted λ_{max} (nm)	Transition
Ethanol/Methanol	~250-260	$\pi \rightarrow \pi$
	~320-340	$n \rightarrow \pi$

The extended conjugation of the quinoline and phenyl rings is expected to result in absorptions in these regions.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy



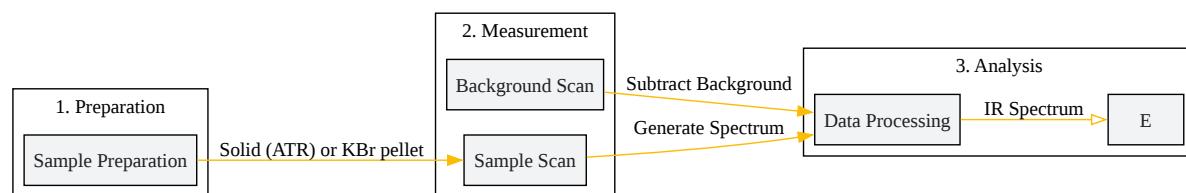
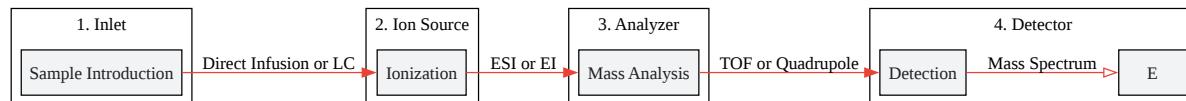
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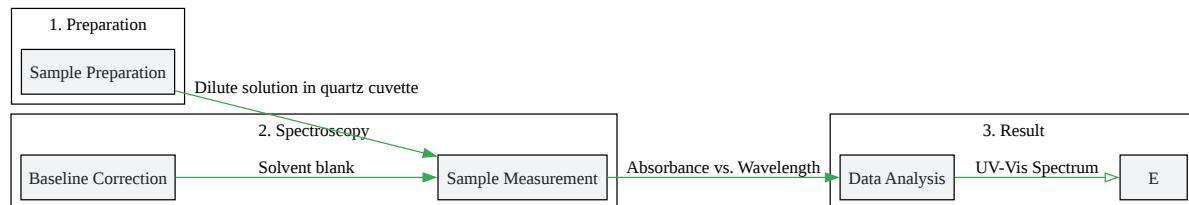
NMR Experimental Workflow

- Sample Preparation: Dissolve 5-10 mg of **Methyl 2-phenylquinoline-4-carboxylate** in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrument: A 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition:
 - Pulse Program: Standard single-pulse sequence.
 - Spectral Width: -2 to 12 ppm.
 - Acquisition Time: ~3 seconds.

- Relaxation Delay: 2 seconds.
- Number of Scans: 16-64 scans, depending on sample concentration.
- ^{13}C NMR Acquisition:
 - Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Spectral Width: 0 to 200 ppm.
 - Acquisition Time: ~1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more scans to achieve adequate signal-to-noise.
- Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shifts using the TMS signal.

Mass Spectrometry (MS)





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References

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- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- To cite this document: BenchChem. [Spectroscopic Analysis of Methyl 2-phenylquinoline-4-carboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b452112#spectroscopic-analysis-of-methyl-2-phenylquinoline-4-carboxylate]

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